Nelutroctiv

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

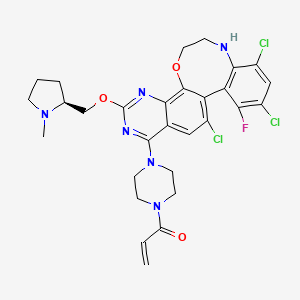

Nelutroctiv, also known as CK-136, is a selective cardiac troponin activator. It has been developed for the treatment of cardiovascular diseases associated with reduced cardiac contractility. This compound is particularly significant for patients with heart failure with reduced ejection fraction, where the contractility of the heart muscle is compromised .

Métodos De Preparación

The synthesis of Nelutroctiv began with a high-throughput screening that identified a muscle-selective cardiac sarcomere activator. The optimization of drug-like properties led to the replacement of sulfonamide and aniline substituents, resulting in improved pharmacokinetic profiles and reduced potential for human drug-drug interactions . The industrial production methods involve the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and further diluting it with polyethylene glycol (PEG300), Tween 80, and deionized water .

Análisis De Reacciones Químicas

Nelutroctiv undergoes various chemical reactions, including oxidation and substitution. The oxidation of the pyrrolidine core leads to the formation of metabolites M1 and M2 . Common reagents used in these reactions include oxidizing agents and solvents like DMSO. The major products formed from these reactions are the oxidized metabolites, which are crucial for understanding the compound’s pharmacokinetic and pharmacodynamic properties .

Aplicaciones Científicas De Investigación

Nelutroctiv has a wide range of scientific research applications. In chemistry, it is used to study the activation of cardiac troponin and its effects on cardiac contractility. In biology and medicine, this compound is being explored as a potential treatment for heart failure with reduced ejection fraction and other cardiovascular conditions where cardiac contractility is reduced . The compound is also being investigated for its potential use in treating congenital heart diseases, such as systemic right ventricle conditions .

Mecanismo De Acción

Nelutroctiv exerts its effects by selectively activating cardiac troponin, a protein complex involved in the regulation of cardiac muscle contraction. By binding to cardiac troponin, this compound enhances the sensitivity of the cardiac muscle to calcium ions, thereby increasing cardiac contractility without affecting phosphodiesterase-3 activity . This selective activation leads to improved cardiac function in patients with heart failure .

Comparación Con Compuestos Similares

Nelutroctiv is unique compared to other cardiac sarcomere activators due to its selectivity and favorable pharmacodynamic window. Similar compounds include Omecamtiv Mecarbil and Danicamtiv (myosin activators), Mavacamten, CK-274, and MYK-581 (myosin inhibitors), and AMG 594 (calcium sensitizer) . This compound stands out due to its specific activation of cardiac troponin and its potential for reduced drug-drug interactions .

Propiedades

Número CAS |

2299177-09-4 |

|---|---|

Fórmula molecular |

C24H22F5N3O4S |

Peso molecular |

543.5 g/mol |

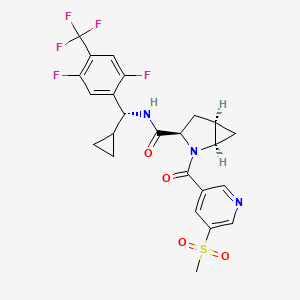

Nombre IUPAC |

(1R,3R,5R)-N-[(R)-cyclopropyl-[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]-2-(5-methylsulfonylpyridine-3-carbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxamide |

InChI |

InChI=1S/C24H22F5N3O4S/c1-37(35,36)14-4-13(9-30-10-14)23(34)32-19-5-12(19)6-20(32)22(33)31-21(11-2-3-11)15-7-18(26)16(8-17(15)25)24(27,28)29/h4,7-12,19-21H,2-3,5-6H2,1H3,(H,31,33)/t12-,19-,20-,21-/m1/s1 |

Clave InChI |

BDIJXTIDFAIBQF-OOCUOIDPSA-N |

SMILES isomérico |

CS(=O)(=O)C1=CN=CC(=C1)C(=O)N2[C@@H]3C[C@@H]3C[C@@H]2C(=O)N[C@H](C4CC4)C5=CC(=C(C=C5F)C(F)(F)F)F |

SMILES canónico |

CS(=O)(=O)C1=CN=CC(=C1)C(=O)N2C3CC3CC2C(=O)NC(C4CC4)C5=CC(=C(C=C5F)C(F)(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)

![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)